molecular formula C21H22N4O3S B3009018 N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-70-3

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B3009018
CAS No.: 921473-70-3
M. Wt: 410.49
InChI Key: SMEVXBVWTBBWBE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic heterocyclic compound featuring a thiazole core functionalized with a urea linkage and a methoxybenzyl group. This specific molecular architecture, which integrates multiple pharmacophores, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar thiazole-urea scaffolds have been investigated for their potential as antibacterial agents, highlighting the relevance of this structural class in addressing antibiotic resistance . The presence of the urea moiety is a common feature in molecules designed for targeted inhibition of biological pathways. This product is intended for non-clinical, in-vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(9-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-4-8-18(10-15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEVXBVWTBBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3S, with a molecular weight of approximately 410.49 g/mol. The compound features a thiazole ring, a methoxybenzyl group, and a ureido substituent, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight410.49 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
  • Urea Derivative Formation : A urea derivative is prepared through standard urea synthesis methods.
  • Final Coupling : The final step involves coupling the thiazole derivative with the urea derivative using coupling reagents like EDCI in the presence of a base.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Case Study Example :
A study evaluated several thiazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against both parental and multidrug-resistant (MDR) cancer cells .

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
  • Enzyme Inhibition : The ureido group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound shares structural motifs with several analogs, differing primarily in substituents on the aryl rings and the nature of the linker groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name / CAS / Source Molecular Formula Molecular Weight Key Substituents
Target Compound C21H21N5O3S 439.5 m-tolyl ureido, 3-methoxybenzyl acetamide
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide C18H16ClN5O2S 401.9 4-chlorophenyl ureido, pyridinylmethyl acetamide
N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide C20H20N4O3S 396.5 p-tolyl ureido, 4-methoxyphenyl acetamide
N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide C22H23N3O3S2 441.6 p-tolylamino thioether, 3-methoxybenzyl acetamide

Key Observations :

  • The m-tolyl ureido group in the target compound may enhance hydrophobic interactions compared to the 4-chlorophenyl (electron-withdrawing) or p-tolyl (electron-donating) groups in analogs .

Yield and Efficiency :

  • Yields for similar compounds range from 68% to 91%, depending on substituent complexity and reaction conditions .
Table 2: Antimicrobial and Antifungal Activities of Selected Analogs
Compound (Source) MIC (μg/mL) Against Bacteria MIC (μg/mL) Against Fungi Notable Substituents
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) 6.25–12.5 (broad-spectrum) 12.5–25 (broad-spectrum) m-tolyl, methylthiazole
N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 6.25–12.5 (selective) 12.5–25 (broad-spectrum) m-tolyl, 3-chlorophenylthiazole
Quinazolinone-thioacetamide derivatives () N/A N/A Sulfamoylphenyl, tolyl

Key Observations :

  • m-Tolyl-containing analogs (e.g., 107b, 107k) exhibit potent antibacterial and antifungal activity, suggesting the target compound may share similar efficacy .
  • The ureido linkage in the target compound could enhance hydrogen bonding with microbial enzymes compared to thioether or sulfamoyl groups in other analogs .

Antioxidant Potential

Thiazole and thiadiazole derivatives with arylmethylamine moieties (e.g., 3-methoxybenzyl) demonstrate antioxidant activity via radical scavenging . The target compound’s 3-methoxybenzyl group may contribute to similar mechanisms, though further studies are needed.

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